5-Bromo-2-fluoro-3-iodophenol is a halogenated phenolic compound that features a complex arrangement of bromine, fluorine, and iodine substituents on its aromatic ring. This compound is of significant interest in both organic synthesis and biological research due to its unique reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
The compound can be synthesized from simpler precursors through several chemical reactions, notably involving bromination and iodination processes. These synthetic routes often utilize starting materials such as 2-fluoro-3-iodophenol, which undergoes further modification to introduce the bromine atom at the desired position on the aromatic ring .
5-Bromo-2-fluoro-3-iodophenol belongs to the class of organohalides and phenolic compounds. Its classification can be broken down as follows:
The synthesis of 5-bromo-2-fluoro-3-iodophenol typically involves multiple steps, including bromination and iodination. Two notable methods include:
The technical details of these methods often involve controlling temperature, concentration, and reaction time to optimize yield. For example, in one method, the use of iron powder in a reduction step is crucial for converting nitro compounds into their corresponding amines before further reactions can occur .
The molecular formula for 5-bromo-2-fluoro-3-iodophenol is . The structure consists of:
Property | Value |
---|---|
Molecular Formula | C11H10BrFIO |
Molecular Weight | 416.02 g/mol |
IUPAC Name | 5-Bromo-2-fluoro-3-iodophenol |
InChI Key | BRHPEKRIMBJOTO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)I)F |
5-Bromo-2-fluoro-3-iodophenol participates in various chemical reactions due to its electrophilic nature attributed to the halogen substituents. Some notable reactions include:
In synthetic applications, the reactivity of halogen atoms can be harnessed to form new carbon-carbon or carbon-nitrogen bonds through coupling reactions or cross-coupling techniques .
The mechanism of action for 5-bromo-2-fluoro-3-iodophenol primarily revolves around its ability to interact with biological targets such as enzymes or receptors. The halogen substituents enhance binding affinity through:
This compound has been shown to act as a probe in enzyme studies, facilitating investigations into enzyme interactions and modifications.
5-Bromo-2-fluoro-3-iodophenol typically appears as a solid with specific melting and boiling points that can vary based on purity.
The compound exhibits:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
5-Bromo-2-fluoro-3-iodophenol finds applications across various scientific domains:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2